molecular formula C16H17BrN2O3S B3452594 N~2~-(4-bromophenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~2~-(4-bromophenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

カタログ番号 B3452594
分子量: 397.3 g/mol
InChIキー: XSCNGZZHQWXNKI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N~2~-(4-bromophenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, also known as BAY 43-9006 or sorafenib, is a small molecule inhibitor that has been extensively studied for its potential in treating cancer. Sorafenib was first synthesized in 1999 by a team of chemists at Bayer AG, and since then, it has been approved by the US FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.

作用機序

Sorafenib inhibits the activity of several protein kinases, including RAF kinase, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). By inhibiting these kinases, sorafenib disrupts the signaling pathways that are involved in tumor growth and angiogenesis. Specifically, sorafenib blocks the phosphorylation of RAF kinase, which is a key step in the activation of the MAPK/ERK pathway that promotes cell proliferation and survival.
Biochemical and Physiological Effects
Sorafenib has been shown to have several biochemical and physiological effects, including inhibition of tumor growth, angiogenesis, and cell proliferation. In addition, sorafenib has been shown to induce apoptosis (programmed cell death) in cancer cells, which further contributes to its anti-cancer properties. Sorafenib has also been shown to have anti-inflammatory effects, which may contribute to its potential in treating other diseases such as psoriasis and rheumatoid arthritis.

実験室実験の利点と制限

One advantage of sorafenib for lab experiments is its specificity for certain protein kinases, which allows researchers to study the effects of inhibiting these kinases on various cellular processes. In addition, sorafenib has been extensively studied in preclinical and clinical trials, which provides a wealth of data for researchers to draw upon. However, one limitation of sorafenib is that it can have off-target effects on other protein kinases, which can complicate the interpretation of experimental results.

将来の方向性

There are several future directions for research on sorafenib. One area of interest is the development of new sorafenib analogs that may have improved specificity and efficacy. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to sorafenib treatment. Finally, there is ongoing research on the potential of sorafenib in combination with other therapies, such as immunotherapy, to improve treatment outcomes for cancer patients.

科学的研究の応用

Sorafenib has been extensively studied for its potential in treating various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer. It works by inhibiting the activity of several protein kinases that are involved in tumor growth and angiogenesis. In addition to its anti-cancer properties, sorafenib has also been studied for its potential in treating other diseases, such as psoriasis and rheumatoid arthritis.

特性

IUPAC Name

2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O3S/c1-12-3-9-15(10-4-12)23(21,22)19(11-16(20)18-2)14-7-5-13(17)6-8-14/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCNGZZHQWXNKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(4-bromophenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-(4-bromophenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 3
N~2~-(4-bromophenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-(4-bromophenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-(4-bromophenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-(4-bromophenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。